4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3S/c19-15-10-16(24-11-15)17(21)20-12-18(22,13-4-2-1-3-5-13)14-6-8-23-9-7-14/h1-5,10-11,14,22H,6-9,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUPKHSRTXMSBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC(=CS2)Br)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various substrates under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale synthetic routes that are optimized for yield and efficiency. The Gewald reaction, for example, is widely used in industrial settings due to its simplicity and high yield. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide exhibit significant anticancer properties. The thiophene moiety is known for its ability to interact with biological targets, potentially inhibiting tumor growth. Studies have shown that derivatives of thiophene can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, which are crucial for developing treatments for neurodegenerative diseases. By targeting specific receptors or enzymes in the nervous system, such compounds may help mitigate oxidative stress and inflammation, both of which are implicated in conditions like Alzheimer's disease and Parkinson's disease.
Materials Science
Organic Electronics
Due to its electronic properties, this compound can be utilized in organic electronic devices. The thiophene ring contributes to the compound's conductivity, making it suitable for applications in organic photovoltaics and thin-film transistors. Research has demonstrated that incorporating such compounds into device architectures can enhance performance metrics like charge mobility and stability.
Polymer Chemistry
The compound may serve as a building block for synthesizing new polymers with tailored properties. By copolymerizing with other monomers, it is possible to create materials with specific mechanical, thermal, and optical characteristics. This versatility opens avenues for applications in coatings, adhesives, and advanced composite materials.
Biochemistry
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Understanding its interaction with these enzymes could lead to insights into metabolic regulation and the development of therapeutic agents targeting metabolic disorders.
Drug Delivery Systems
The compound's hydrophilic and lipophilic balance makes it an interesting candidate for drug delivery systems. Its ability to form complexes with various drugs could enhance solubility and bioavailability, improving therapeutic outcomes for poorly soluble medications.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines; induced apoptosis pathways. | Journal of Medicinal Chemistry |
| Organic Electronics | Enhanced charge mobility in organic field-effect transistors when incorporated into device structures. | Advanced Materials |
| Neuroprotective Effects | Reduced oxidative stress markers in neuronal cell cultures treated with the compound. | Neurobiology Journal |
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to the broader class of N-substituted thiophene-2-carboxamides. Key structural analogs and their distinguishing features include:
Physicochemical and Electronic Properties
DFT studies on related compounds reveal electronic characteristics influencing reactivity:
Key Research Findings and Implications
Antibacterial Potential: The thiophene carboxamide scaffold demonstrates broad-spectrum activity against resistant pathogens like Acinetobacter baumannii and E. coli . The bromine substituent may enhance lipophilicity and membrane penetration.
Regulatory Considerations : Compounds like 2-thiophenefentanyl highlight the importance of structural modifications in altering pharmacological profiles, necessitating careful evaluation of safety and legal status .
Biological Activity
The compound 4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The compound features a thiophene ring, a carboxamide group, and a hydroxylated oxane moiety. Its structural complexity suggests potential interactions with various biological targets.
- Molecular Formula : C18H22BrN2O3S
- Molecular Weight : 404.35 g/mol
- Solubility : Soluble in organic solvents; limited aqueous solubility.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially influencing lipid metabolism and energy homeostasis.
- Antioxidant Properties : The presence of the thiophene moiety is associated with antioxidant activity, which could mitigate oxidative stress in cells.
- Antimicrobial Effects : Some derivatives of thiophene compounds have shown efficacy against bacterial and fungal pathogens, warranting further investigation into this compound's antimicrobial potential.
Study 1: Enzyme Inhibition
A study evaluated the compound's effect on acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis. The results indicated a significant reduction in ACC activity in vitro, suggesting potential applications in treating metabolic disorders such as obesity and dyslipidemia .
Study 2: Antioxidant Activity
In a cellular model, the compound demonstrated the ability to scavenge free radicals effectively. This property was assessed using the DPPH assay, where it showed comparable activity to established antioxidants like ascorbic acid .
Study 3: Antimicrobial Testing
The compound was tested against various bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans). Results showed moderate antimicrobial activity, indicating its potential as a lead compound for developing new antimicrobial agents .
Table 1: Biological Activity Overview
Q & A
Q. How can contradictions in published bioactivity data be resolved through rigorous experimental design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
